6-(2-Phenylethenyl)pyridin-2-amine
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Overview
Description
6-(2-Phenylethenyl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a phenylethenyl group at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylethenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(2-Phenylethenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-(2-Phenylethenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: This compound shares a similar pyridine structure but differs in its substitution pattern.
Pyridine: A simpler heterocyclic amine with a basic nitrogen atom in the ring.
Phenylethylamine: A compound with a phenylethyl group attached to an amine, but lacking the pyridine ring.
Uniqueness
6-(2-Phenylethenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylethenyl group and an amino group on a pyridine ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
87884-43-3 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
6-(2-phenylethenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H12N2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H,(H2,14,15) |
InChI Key |
VZOYVGQAPOCCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC=C2)N |
Origin of Product |
United States |
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